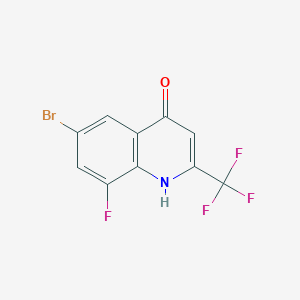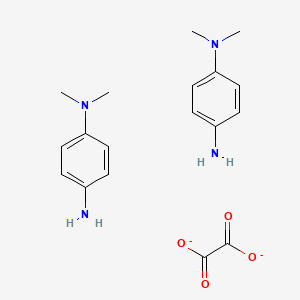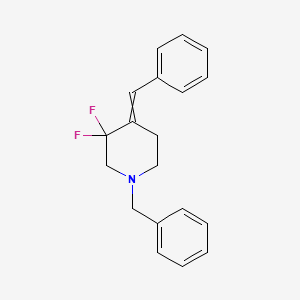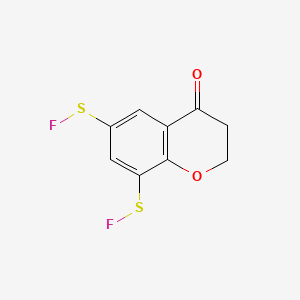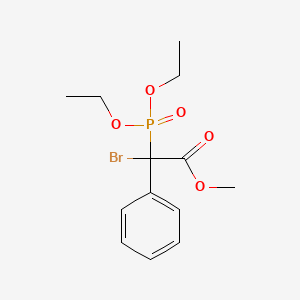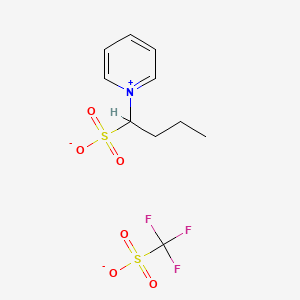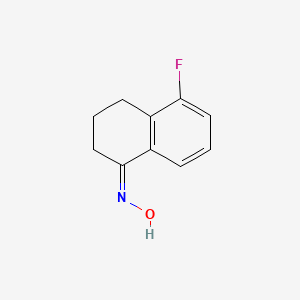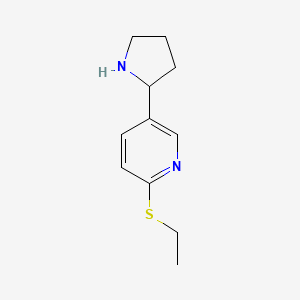![molecular formula C15H25F6N2O4S2+ B15061207 1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium](/img/structure/B15061207.png)
1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This particular compound is known for its unique properties, such as high thermal stability, low volatility, and high ionic conductivity, making it useful in various applications, including electrochemical devices and as solvents in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium typically involves the reaction of 1-methyl-3-octylimidazolium chloride with bis(trifluoromethylsulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent moisture from affecting the reaction. The product is then purified by recrystallization or column chromatography to obtain the desired ionic liquid in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and achieve the required product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-[Bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical applications.
Complexation: It can form complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Redox Reactions: Electrochemical cells with appropriate electrodes and electrolytes are used to facilitate these reactions.
Complexation: Metal salts such as copper(II) sulfate or palladium(II) chloride are used to form complexes with the ionic liquid.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while redox reactions can produce reduced or oxidized forms of the ionic liquid .
Applications De Recherche Scientifique
1-[Bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium has a wide range of scientific research applications:
Electrochemistry: Used as an electrolyte in lithium-ion batteries and supercapacitors due to its high ionic conductivity and stability.
Catalysis: Acts as a solvent and catalyst in organic synthesis, enhancing reaction rates and selectivity.
Material Science: Employed in the preparation of advanced materials, including polymers and nanocomposites.
Environmental Science: Utilized in the extraction and separation of pollutants from water and other environmental samples.
Mécanisme D'action
The mechanism of action of 1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium involves its ability to stabilize charged intermediates and transition states in chemical reactions. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking. These interactions facilitate the formation of complexes and enhance the reactivity of the compound in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Similar in structure but with an ethyl group instead of an octyl group.
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Contains a butyl group, offering different viscosity and ionic conductivity properties.
Uniqueness
1-[Bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium is unique due to its long octyl chain, which imparts distinct hydrophobic properties and enhances its solubility in non-polar solvents. This makes it particularly useful in applications requiring non-polar environments, such as certain types of catalysis and material synthesis .
Propriétés
Formule moléculaire |
C15H25F6N2O4S2+ |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium |
InChI |
InChI=1S/C15H25F6N2O4S2/c1-3-4-5-6-7-8-9-22-10-11-23(2,12-22)13(28(24,25)14(16,17)18)29(26,27)15(19,20)21/h10-11,13H,3-9,12H2,1-2H3/q+1 |
Clé InChI |
HDUUSJFLMYIOAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C[N+](C=C1)(C)C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


